molecular formula C21H19IN2O2S B4655439 5-benzyl-2-[(3-iodo-4-methylbenzoyl)amino]-4-methyl-3-thiophenecarboxamide

5-benzyl-2-[(3-iodo-4-methylbenzoyl)amino]-4-methyl-3-thiophenecarboxamide

Cat. No.: B4655439
M. Wt: 490.4 g/mol
InChI Key: OHTBTMBFFWKRFT-UHFFFAOYSA-N
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Description

5-benzyl-2-[(3-iodo-4-methylbenzoyl)amino]-4-methyl-3-thiophenecarboxamide is a complex organic compound with a unique structure that includes a thiophene ring, an amide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-[(3-iodo-4-methylbenzoyl)amino]-4-methyl-3-thiophenecarboxamide typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the benzyl and methyl groups through Friedel-Crafts acylation and alkylation reactions. The iodination of the benzoyl group can be achieved using iodine and a suitable oxidizing agent. The final step involves the formation of the amide bond through a coupling reaction between the amine and the carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-[(3-iodo-4-methylbenzoyl)amino]-4-methyl-3-thiophenecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the amide group can produce primary or secondary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-benzyl-2-[(3-iodo-4-methylbenzoyl)amino]-4-methyl-3-thiophenecarboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the iodine atom and the thiophene ring could facilitate binding to specific molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-benzyl-2-[(3-chloro-4-methylbenzoyl)amino]-4-methyl-3-thiophenecarboxamide
  • 5-benzyl-2-[(3-bromo-4-methylbenzoyl)amino]-4-methyl-3-thiophenecarboxamide
  • 5-benzyl-2-[(3-fluoro-4-methylbenzoyl)amino]-4-methyl-3-thiophenecarboxamide

Uniqueness

The uniqueness of 5-benzyl-2-[(3-iodo-4-methylbenzoyl)amino]-4-methyl-3-thiophenecarboxamide lies in the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different halogen substituents .

Properties

IUPAC Name

5-benzyl-2-[(3-iodo-4-methylbenzoyl)amino]-4-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19IN2O2S/c1-12-8-9-15(11-16(12)22)20(26)24-21-18(19(23)25)13(2)17(27-21)10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTBTMBFFWKRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C(=C(S2)CC3=CC=CC=C3)C)C(=O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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